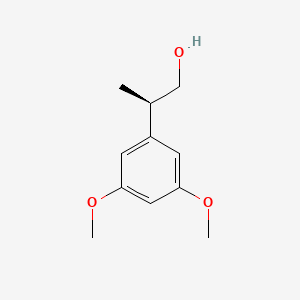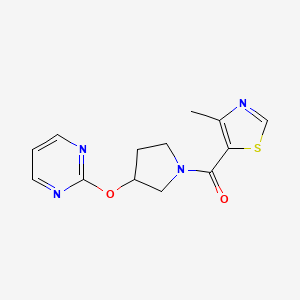![molecular formula C18H29N5O3 B2398932 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851941-24-7](/img/structure/B2398932.png)
7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C18H29N5O3 and its molecular weight is 363.462. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research into closely related derivatives of purine-2,6-dione has uncovered significant analgesic and anti-inflammatory properties. For instance, a series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated notable analgesic activity in vivo. The strongest effects were observed in compounds exhibiting more potent activity than reference drugs in both writhing and formalin tests. Additionally, these compounds were found to inhibit phosphodiesterase activity, suggesting a potential mechanism of action (Zygmunt et al., 2015).
Psychotropic Potential
Further investigations into 8-aminoalkyl derivatives of purine-2,6-dione have revealed compounds with potential psychotropic activity. By targeting serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), these derivatives exhibited anxiolytic and antidepressant properties in animal models. Specifically, certain compounds showed an antidepressant-like effect in the forced swim test and anxiolytic-like activity, indicating the therapeutic potential of these molecules in mood disorders (Chłoń-Rzepa et al., 2013).
Antihypertensive and Antiviral Activity
The synthesis and evaluation of 7,8-polymethylenepurine derivatives have been explored for their biological activity, including antihypertensive and antiviral effects. This research underscores the versatility of purine derivatives in addressing a range of pharmacological targets (Nilov et al., 1995).
Antidepressant and Anxiolytic-like Activity
Novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity to serotoninergic and dopaminergic receptors. Compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed promising results as potential antidepressant and anxiolytic agents, highlighting the therapeutic potential of these derivatives in treating mood disorders (Zagórska et al., 2015).
Molecular Interaction Studies
The study of methylxanthines, including caffeine and its metabolites theophylline and theobromine, has provided insights into the therapeutic potential of these compounds. Through NMR-NQR resonance and computational studies, researchers have elucidated the intermolecular interactions within these molecules, contributing to our understanding of their biological activity and potential pharmaceutical applications (Latosinska et al., 2014).
Mechanism of Action
Target of Action
The primary target of SMR000017144 is the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
SMR000017144 is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 ADP receptors disrupts the normal biochemical pathways involved in platelet aggregation . This results in a decrease in blood clot formation, which can be beneficial in conditions where there is a risk of unwanted clot formation, such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Result of Action
The result of SMR000017144’s action is a reduction in platelet aggregation . This can lead to a decrease in the formation of blood clots, reducing the risk of events such as heart attacks and strokes .
properties
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-5-26-10-9-23-14(12-22-8-6-7-13(2)11-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSVFFSXMHTSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)
![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)
![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)
![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2398872.png)